Manumycin E - 156250-43-0

Manumycin E

Catalog Number: EVT-1204568
CAS Number: 156250-43-0
Molecular Formula: C30H34N2O7
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Manumycin E is a natural product found in Streptomyces with data available.
Source and Classification

Manumycin E is primarily sourced from Streptomyces species, which are prolific producers of secondary metabolites with significant pharmacological potential. This compound is classified as a polyketide, characterized by its complex structure that includes multiple reactive sites. The manumycin family is notable for its ability to interact with various biological targets, making it an important subject of study in medicinal chemistry and drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of Manumycin E can be approached through both natural extraction from microbial sources and synthetic methodologies. Natural extraction involves culturing Streptomyces strains known to produce manumycin compounds. Synthetic approaches often utilize asymmetric epoxidation techniques to create the key epoxyquinol nucleus that characterizes these compounds. For instance, the synthesis can involve chiral phase transfer methods to achieve the desired stereochemistry in the final product .

Key Synthetic Steps

  1. Fermentation: Cultivation of Streptomyces strains under controlled conditions to maximize yield.
  2. Extraction: Use of organic solvents to isolate manumycin E from the fermentation broth.
  3. Purification: Techniques such as chromatography are employed to purify the compound from other metabolites.
Molecular Structure Analysis

Structure and Data

Manumycin E features a complex molecular structure typical of polyketides. Its molecular formula is C₁₉H₃₁O₄, and it possesses several functional groups that contribute to its biological activity. The structural analysis reveals multiple electrophilic sites capable of forming covalent bonds with nucleophilic amino acids in proteins, which is crucial for its mechanism of action .

Structural Characteristics

  • Molecular Weight: Approximately 317.45 g/mol.
  • Functional Groups: Includes epoxide and ketone functionalities that play a significant role in its reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Manumycin E participates in various chemical reactions due to its electrophilic nature. It is known to inhibit farnesyl transferase, an enzyme involved in post-translational modification of proteins that regulate cell growth and differentiation. The inhibition mechanism typically involves covalent modification of the enzyme's active site .

Notable Reactions

  1. Covalent Bond Formation: Reacts with cysteine residues in target proteins.
  2. Enzyme Inhibition: Specifically inhibits farnesyl transferase activity, impacting signaling pathways related to cancer progression.
Mechanism of Action

Manumycin E exerts its biological effects primarily through the inhibition of farnesyl transferase, leading to disrupted Ras signaling pathways. This inhibition prevents the proper localization and function of Ras proteins, which are critical for cell proliferation and survival.

Process and Data

  • Target Enzyme: Farnesyl transferase.
  • Effect on Cells: Induces apoptosis in cancer cells by disrupting survival signaling pathways .
  • Cell Models: Demonstrated efficacy in triple-negative breast cancer models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under inert conditions.
  • Reactivity: Highly reactive due to electrophilic sites; can form adducts with nucleophiles.

Relevant Data or Analyses

  • Melting Point: Specific melting point data varies based on purity but typically ranges between 100°C to 120°C.
  • Spectroscopic Data: Nuclear magnetic resonance and mass spectrometry are commonly used for structural elucidation.
Applications

Manumycin E has potential applications in various scientific fields:

  • Anticancer Research: Investigated for its ability to inhibit tumor growth through modulation of critical signaling pathways.
  • Antibiotic Development: Explored for its antibacterial properties against resistant strains.
  • Chemical Biology: Used as a tool compound in studies aiming to understand protein interactions and post-translational modifications.
Historical Discovery and Taxonomic Origins

Manumycin E belongs to the family of manumycin-type polyketides initially discovered in rare actinomycetes through genome mining approaches. While early manumycin variants (A, B, C, D) were isolated from terrestrial Streptomyces strains in the 1990s, Manumycin E represents a more recently characterized analogue originating from marine-derived actinomycetes. Its discovery emerged from efforts to activate "cryptic" biosynthetic gene clusters (BGCs)—genetic pathways silent under standard laboratory conditions. Specifically, Saccharothrix espanaensis DSM44229 was identified as harboring a genetically intact but transcriptionally silent manumycin-type BGC through homology screening of cyclizing aminolevulinate synthase (cALAS) genes, a key enzymatic signature of this polyketide family [1].

The taxonomic landscape of manumycin producers expanded significantly with marine actinomycete discoveries. Streptomyces griseoaurantiacus (marine strain C1-2) and Salinispora pacifica CNT-855 were subsequently shown to produce novel manumycin-type derivatives, including structural relatives of Manumycin E, through targeted activation of their BGCs [4] [6]. These strains required specialized cultivation conditions (e.g., seawater-based media) and genetic interventions (e.g., promoter engineering or heterologous expression) to trigger metabolite production, reflecting the ecological niche-specific regulation of these compounds [1] [6]. Genome sequencing revealed that manumycin BGCs occur in <2% of sequenced Salinispora strains, underscoring their taxonomic rarity [6].

Key Milestones in Manumycin E Discovery

YearEventSignificance
Pre-2010Isolation of manumycins A-DEstablished core structural motifs and bioactivities
2017Identification of cryptic BGC in S. espanaensisRevealed genetically intact but silent pathway
2021Heterologous expression in Streptomyces hostsProduction of novel tetraene manumycins including E-type analogues
2022Marine actinomycete genome mining (Salinispora)Discovery of pacificamide BGC with structural parallels to Manumycin E [6]

Classification Within the Manumycin Family of Polyketides

Manumycin E belongs to the meta-dihydroxybenzoate (mDHB)-linked polyketides, characterized by three core structural elements:

  • A central 3-amino-4-hydroxybenzoic acid (3,4-AHBA)-derived mC7N unit forming an epoxyquinone ring
  • A lower polyketide chain (typically polyene)
  • An upper polyketide chain (variable saturation and length) [1] [5]

Biosynthetically, manumycins are classified as trans-acyltransferase (AT) type I polyketide synthase (PKS) hybrids incorporating non-ribosomal peptide synthase (NRPS) elements. The Manumycin E BGC shares core enzymatic machinery with other family members:

  • cALAS (AsuC1 homolog): Catalyzes the formation of the AHBA precursor
  • Type I PKS (AsuB1-AsuB3 homologs): Assembles the upper and lower polyketide chains
  • Hybrid NRPS-PKS (AsuA homolog): Links mC7N and C5N units to polyketide chains
  • Cytochrome P450 oxidases: Introduces epoxidation and hydroxylation [1] [6]

Crucially, Manumycin E exhibits closer genetic kinship to colabomycins than to classical manumycins like Manumycin A. This is evidenced by:

  • Tetraene lower chain biosynthesis genes resembling col rather than man clusters
  • Unique thioesterase specificity conferring shorter upper chain length
  • Absence of manP-like methyltransferase, explaining lack of C-methylation [1] [7]

Comparative BGC Features in Manumycin Family

Gene/ModuleManumycin AColabomycinManumycin EFunction
cALASmanIcolIlimC (homolog)AHBA biosynthesis
Lower Chain PKSmanB1-B3colB1-B3Type III PKSTetraene formation
Upper Chain PKSmanC1-C3colC1-C2limA1-A2Variable chain elongation
OxidoreductasesmanO1-O3colO1-O2limOEpoxidation/OH-group introduction
ThioesterasemanTcolTCryptic TEChain release specificity

Structural and Functional Distinctiveness Among Manumycin Analogues

Manumycin E is distinguished from other family members through three key structural features:

Upper Chain Architecture

Unlike Manumycin A’s C13 epoxidated triene or asukamycin’s C10 diene, Manumycin E possesses a shorter (C6-C8) saturated upper chain terminating in a carboxylic acid or amide group. This results from premature chain release by a cryptic thioesterase (TE) domain in its PKS system. Heterologous expression studies confirmed that TE specificity dictates chain length, with S. albus hosts producing shorter-chain analogues versus S. lividans [1] [7].

Properties

CAS Number

156250-43-0

Product Name

Manumycin E

IUPAC Name

(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide

Molecular Formula

C30H34N2O7

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+

InChI Key

VVOBNOKKAUOIJN-OFFYCFQJSA-N

SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Synonyms

manumycin E

Canonical SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Isomeric SMILES

CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

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